Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 111042-97-8
VCID: VC0170944
InChI: InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3
SMILES: COC(=O)C1=C(C2=C(S1)C=NC=C2)O
Molecular Formula: C9H7NO3S
Molecular Weight: 209.219

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

CAS No.: 111042-97-8

Cat. No.: VC0170944

Molecular Formula: C9H7NO3S

Molecular Weight: 209.219

* For research use only. Not for human or veterinary use.

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate - 111042-97-8

Specification

CAS No. 111042-97-8
Molecular Formula C9H7NO3S
Molecular Weight 209.219
IUPAC Name methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3
Standard InChI Key DSPYVWHLDMBWAE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)C=NC=C2)O

Introduction

Chemical Structure and Properties

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate features a fused heterocyclic ring system comprising a thiophene ring fused with a pyridine ring, along with hydroxyl and methyl carboxylate functional groups. The hydroxyl group at the 3-position contributes significantly to its biochemical activity and interactions with various biological targets.

Physical and Chemical Characteristics

The compound is characterized by several key properties that define its behavior in chemical and biological systems. These properties are summarized in the table below:

PropertyValue
Molecular FormulaC₉H₇NO₃S
Molecular Weight209.22 g/mol
IUPAC NameMethyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
CAS Number111042-97-8
InChIInChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3

Structural Comparison with Related Compounds

The structure of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate shares similarities with other thienopyridine derivatives such as methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate (C₁₀H₉NO₂S, CID 13793457), but differs in the substitution at position 3, featuring a hydroxyl group instead of a methyl group . This subtle structural difference significantly impacts its biological activity and chemical reactivity.

Biochemical Properties and Mechanism of Action

Interaction with Inflammatory Pathways

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate demonstrates significant interactions with enzymes involved in inflammatory pathways. Research indicates that it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. These inhibitory actions result in reduced production of pro-inflammatory mediators, contributing to its potential anti-inflammatory effects.

Cellular Signaling Effects

The compound has been found to influence cell signaling pathways, particularly those involved in inflammation and immune response. One notable interaction is with nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the inflammatory response. By inhibiting NF-κB activation, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate may attenuate the production of inflammatory cytokines and other mediators.

Molecular Interactions

At the molecular level, the compound's mechanism of action involves specific binding interactions with target enzymes. The hydroxyl group at position 3 appears to be crucial for these interactions, potentially forming hydrogen bonds with amino acid residues in the active sites of target proteins. This structure-activity relationship helps explain its specific biochemical effects compared to related thienopyridine derivatives.

Synthesis Methods

Standard Synthetic Approach

The synthesis of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate typically involves a reaction sequence starting with methyl 2-chloronicotinoate and methyl thioglycolate. The reaction is carried out in the presence of potassium carbonate and anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

The general synthetic procedure follows these steps:

  • Reaction mixture heating to 100°C for approximately 21 hours

  • Cooling followed by aqueous workup

  • Extraction with ethyl acetate

  • Acidification of the aqueous phase with concentrated hydrochloric acid

  • Re-extraction with ethyl acetate

  • Drying, filtration, and solvent evaporation to yield the final product

Comparison with Related Synthetic Methods

While the specific synthesis of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate follows the above procedure, it's worth noting the synthetic approaches used for related thienopyridine compounds. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates involves Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and various (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids .

This synthetic method uses a palladium catalyst (Pd(dppf).CH₂Cl₂) and potassium carbonate in a DME:H₂O solvent system at elevated temperatures. While this approach is used for a different isomeric series of thienopyridine compounds, it illustrates the diversity of synthetic methods available for constructing these heterocyclic systems .

Chemical Reactivity

Key Reaction Types

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can undergo various chemical transformations, which are important for creating derivatives with potentially enhanced biological properties:

  • Oxidation reactions: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, primarily affecting the thiophene ring or the hydroxyl group.

  • Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ester functionality to create alcohol derivatives.

  • Substitution reactions: The pyridine ring can undergo nucleophilic substitution, particularly at positions activated by the electron-withdrawing ester group.

  • Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Stability Characteristics

In laboratory settings, methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate shows good stability under standard conditions, with minimal degradation over extended periods. This stability is an important consideration for its potential applications in medicinal chemistry, as it affects the compound's shelf life and handling requirements.

Pharmacological Properties

Dose-Dependent Effects in Animal Models

In animal models, the effects of thienopyridine compounds are typically dose-dependent. At lower doses, these compounds often exhibit anti-inflammatory and immunomodulatory effects without significant toxicity. This dose-response relationship is important for understanding the therapeutic window and potential side effects of these compounds.

Metabolic Considerations

The metabolism of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate primarily occurs in the liver, where cytochrome P450 enzymes transform the compound into various metabolites. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and optimizing dosage regimens for any future therapeutic applications.

Comparative Analysis with Similar Compounds

Thienopyridine Derivatives in Medicinal Chemistry

The thienopyridine class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. Several related compounds have established therapeutic applications:

  • Clopidogrel: A well-known antiplatelet agent used to prevent blood clots.

  • Prasugrel: Another antiplatelet drug with a similar mechanism of action to clopidogrel, but with potentially greater potency.

  • Ticlopidine: An older antiplatelet drug that has been largely replaced by newer agents due to safety concerns.

Comparison with Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

Recent research has focused on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have shown promising antitumoral potential against triple negative breast cancer (TNBC) cell lines. While these compounds differ in their structural arrangement (having a [3,2-b] fusion pattern rather than [2,3-c]), they provide valuable insights into how structural variations in thienopyridine scaffolds can lead to different biological activities .

For example, one such derivative (compound 2e in the literature) demonstrated significant activity against MDA-MB-231 and MDA-MB-468 TNBC cell lines, with minimal toxicity toward non-tumorigenic cells. This compound was found to decrease cell proliferation and affect the cell cycle, suggesting potential anticancer applications .

Research Applications

Medicinal Chemistry Applications

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate serves as a valuable chemical entity in medicinal chemistry research for several reasons:

  • Building block for complex derivatives: It can serve as a starting point for synthesizing more complex thienopyridine derivatives with potentially enhanced pharmacological properties.

  • Anti-inflammatory research: Its interaction with inflammatory pathways makes it a useful tool for studying these systems and developing new anti-inflammatory drugs.

  • Structure-activity relationship studies: By comparing its activity with structurally related compounds, researchers can gain insights into how specific structural features contribute to biological activity.

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